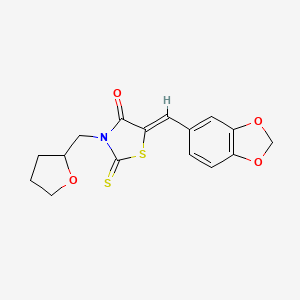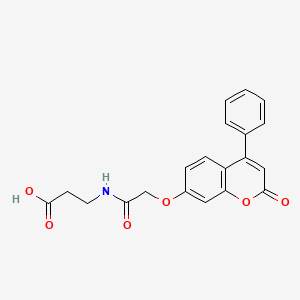![molecular formula C18H15N3O4 B12165759 N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B12165759.png)
N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core, which is fused with a benzodioxole moiety, making it a unique and interesting molecule for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzamide with ethyl acetoacetate to form the quinazolinone core. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include various quinazolinone and benzodioxole derivatives, each with distinct chemical and biological properties. These products are often characterized using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography .
Wissenschaftliche Forschungsanwendungen
N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Wirkmechanismus
The mechanism of action of N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets in biological systems. The quinazolinone core is known to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation and pain. The benzodioxole moiety may enhance the compound’s binding affinity and specificity for its targets. The pathways involved include the inhibition of prostaglandin synthesis and modulation of inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(2-(4-oxo-3(4H)-quinazolinyl)ethoxy)benzoate
- Ethyl 2-(2-(4-oxo-3(4H)-quinazolinyl)ethoxy)benzoate
- 2-(4-oxo-3(4H)-quinazolinyl)ethyl nicotinate
Uniqueness
N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide stands out due to its unique combination of the quinazolinone and benzodioxole moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development. Compared to similar compounds, it may exhibit enhanced biological activity and specificity for certain molecular targets .
Eigenschaften
Molekularformel |
C18H15N3O4 |
|---|---|
Molekulargewicht |
337.3 g/mol |
IUPAC-Name |
N-[2-(4-oxoquinazolin-3-yl)ethyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C18H15N3O4/c22-17(12-5-6-15-16(9-12)25-11-24-15)19-7-8-21-10-20-14-4-2-1-3-13(14)18(21)23/h1-6,9-10H,7-8,11H2,(H,19,22) |
InChI-Schlüssel |
KMXXOVOHSTYNKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C=NC4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-4-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-methylbenzoate](/img/structure/B12165679.png)
![N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B12165685.png)

![3-(1H-indol-3-yl)-N-{5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}propanamide](/img/structure/B12165693.png)

![(4E)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-{[(3,4,5-trifluorophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12165699.png)

![N'~1~,N'~6~-bis[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide](/img/structure/B12165709.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B12165734.png)
![2-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12165736.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}propanamide](/img/structure/B12165750.png)
![2,4-dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B12165754.png)
![N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B12165767.png)
